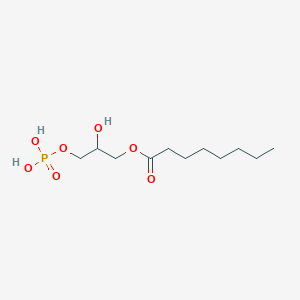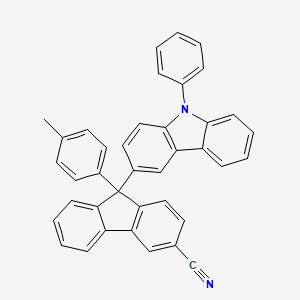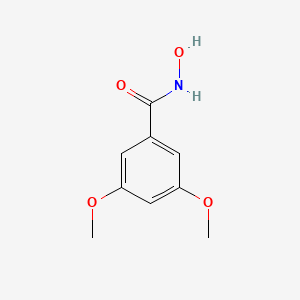
5-Hydroxy-7-phenylhept-1-EN-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-7-phenylhept-1-en-3-one is an organic compound with the molecular formula C13H16O2. It is a member of the diarylheptanoid family, which are naturally occurring compounds found in various plants. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-phenylhept-1-en-3-one typically involves the aldol condensation of benzaldehyde with acetone, followed by selective reduction and hydroxylation steps. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7-phenylhept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophiles like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 5-oxo-7-phenylheptanoic acid.
Reduction: Formation of 5-hydroxy-7-phenylheptane.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
5-Hydroxy-7-phenylhept-1-en-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 5-Hydroxy-7-phenylhept-1-en-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone: A polymethoxyflavone with antioxidant properties.
5-Hydroxy-1,7-diphenylhept-1-en-3-one: Another diarylheptanoid with similar biological activities.
Uniqueness
5-Hydroxy-7-phenylhept-1-en-3-one is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its combination of hydroxyl and phenyl groups contributes to its diverse biological activities and potential therapeutic applications .
Properties
CAS No. |
651738-89-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-hydroxy-7-phenylhept-1-en-3-one |
InChI |
InChI=1S/C13H16O2/c1-2-12(14)10-13(15)9-8-11-6-4-3-5-7-11/h2-7,13,15H,1,8-10H2 |
InChI Key |
FEMJYBVBQDKCMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-benzyl-N-[6-(4-formyl-2-methoxyphenyl)pyrimidin-4-yl]carbamate](/img/structure/B12515905.png)

![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)

![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)



![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)

![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
